Product packaging for 3,4-(Methylenedioxy)phenylacetonitrile(Cat. No.:CAS No. 4439-02-5)

3,4-(Methylenedioxy)phenylacetonitrile

Cat. No.: B1580889
CAS No.: 4439-02-5
M. Wt: 161.16 g/mol
InChI Key: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
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Description

3,4-(Methylenedioxy)phenylacetonitrile (CAS 4439-02-5) is a high-purity solid organic compound with a molecular weight of 161.16 g/mol and the molecular formula C 9 H 7 NO 2 . This compound is a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive nitrile group and the 3,4-methylenedioxy substituted aromatic ring. Key Applications & Research Significance: A primary application of this compound is its use in the multi-step synthesis of derrubone . It also serves as a crucial precursor in the synthesis of various pharmaceuticals, including berberine hydrochloride and analogues of existing drugs such as the antimalarial agent pyrimethamine . In analytical chemistry, it is employed as a standard for analyzing seized methamphetamine samples using isotope ratio mass spectrometry, helping to establish unique profiles of stable isotopic compositions . Physical Properties & Handling: The compound presents as a white to light yellow powder or crystal . It has a melting point range of 41°C to 45°C and a boiling point of approximately 135°C to 140°C at 5 mmHg . It is insoluble in water but soluble in methanol . Safety and Regulatory Information: This product is strictly For Research Use Only and is not intended for human or veterinary use . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions. Store at ambient temperatures or refrigerated (0-10°C) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1580889 3,4-(Methylenedioxy)phenylacetonitrile CAS No. 4439-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetonitrile
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InChI

InChI=1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
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InChI Key

ZQPBOYASBNAXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
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DSSTOX Substance ID

DTXSID50196149
Record name 3,4-(Methylenedioxy)phenylacetonitrile
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Molecular Weight

161.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Faintly beige powder; [MSDSonline]
Record name 3,4-(Methylenedioxy)phenylacetonitrile
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CAS No.

4439-02-5
Record name 1,3-Benzodioxole-5-acetonitrile
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Record name 3,4-(Methylenedioxy)phenylacetonitrile
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Record name 3,4-(Methylenedioxy)phenylacetonitrile
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Record name 3,4-(methylenedioxy)phenylacetonitrile
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Record name 3,4-(METHYLENEDIOXY)PHENYLACETONITRILE
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Synthetic Methodologies and Chemical Transformations of 3,4 Methylenedioxy Phenylacetonitrile

Established Synthetic Routes to 3,4-(Methylenedioxy)phenylacetonitrile

The synthesis of this compound can be achieved through several established chemical routes, each starting from different precursors and employing distinct reagents and conditions.

Cyanation Pathways for this compound Synthesis

Cyanation reactions represent a direct and widely utilized method for the introduction of the nitrile functional group. In the context of this compound synthesis, this typically involves the substitution of a leaving group on the benzylic carbon of a suitable precursor with a cyanide anion.

A primary precursor for this pathway is 3,4-methylenedioxybenzyl chloride, also known as piperonyl chloride. nist.gov The reaction proceeds via nucleophilic substitution, where a cyanide salt, such as sodium or potassium cyanide, displaces the chloride ion.

Modern advancements in catalysis have introduced more sophisticated and efficient cyanation methods. Palladium-catalyzed cross-coupling reactions, for instance, have become a staple in the synthesis of aryl nitriles due to their high functional group tolerance and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov While often applied to aryl halides, these catalytic systems can be adapted for benzylic halides. Similarly, nickel-catalyzed cyanation reactions have been developed, offering a non-toxic alternative for the synthesis of various aryl nitriles from aryl halides and triflates using acetonitrile (B52724) as the cyanide source. rsc.org These catalytic approaches can potentially be applied to precursors like 3,4-methylenedioxybenzyl halides to yield the target nitrile.

Another related pathway involves the reaction of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with hydroxylamine (B1172632) in the presence of a suitable catalyst and solvent system. In one study, heating piperonal with hydroxylamine, ammonium (B1175870) acetate, and glacial acetic acid resulted in the formation of 3,4-methylenedioxybenzonitrile, a structural isomer of the target compound, as a byproduct. researchgate.net While not a direct synthesis of this compound, this highlights the reactivity of the methylenedioxy-substituted aromatic ring towards nitrile formation under specific conditions.

Cyclization and Chloromethylation Approaches in this compound Synthesis

Chloromethylation is a key functionalization reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring, providing a reactive handle for subsequent transformations. The product of this reaction, 3,4-methylenedioxybenzyl chloride, is a crucial intermediate for the cyanation pathway described previously. nist.govuts.edu.au The synthesis of this chloride can be achieved from precursors like safrole, a naturally occurring compound. wikipedia.orgresearchgate.net

While direct cyclization routes to form the core structure of this compound are not commonly reported as a primary synthetic strategy, cyclization reactions are fundamental in organic synthesis. For instance, Pummerer-type cyclization reactions have been used to synthesize complex heterocyclic structures like tetrahydroisoquinolines from precursors bearing a phenylsulfinyl group. nih.gov Such strategies, however, are more relevant to the synthesis of more complex molecules derived from phenylacetonitriles rather than the synthesis of the nitrile itself.

The primary approach within this subsection remains the preparation of the key intermediate, 3,4-methylenedioxybenzyl chloride, via chloromethylation of a suitable 1,3-benzodioxole (B145889) derivative, followed by a cyanation reaction as detailed in the previous section.

Synthesis from 3,4-Methylenedioxyphenylacetic Acid and its Derivatives

An alternative synthetic route to this compound starts from 3,4-Methylenedioxyphenylacetic acid, also known as homopiperonylic acid. chemicalbook.com This method involves the conversion of the carboxylic acid functional group into a nitrile.

The synthesis of the starting acid itself can be accomplished by the hydrolysis of its corresponding methyl ester, benzo organic-chemistry.orgacs.orgdioxol-5-yl-acetic acid methyl ester, using a strong base like potassium hydroxide (B78521), followed by acidification. chemicalbook.com This reaction typically proceeds with high yields. chemicalbook.com

The conversion of the carboxylic acid to the nitrile is a standard two-step process. First, the carboxylic acid is converted into a primary amide. This is often achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, and then reacting it with ammonia. The resulting primary amide, 3,4-(Methylenedioxy)phenylacetamide, is then subjected to a dehydration reaction. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This process removes a molecule of water from the amide to yield the desired nitrile, this compound.

Advanced Catalytic Methods in this compound Derivatization

Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules. Advanced catalytic methods enable its efficient derivatization, particularly at the α-carbon position.

Copper-Catalyzed α-Alkylation Reactions of Aryl Acetonitriles

A significant advancement in the derivatization of aryl acetonitriles is the development of copper-catalyzed α-alkylation reactions. organic-chemistry.orgresearchgate.net These methods provide an environmentally friendly and cost-effective way to form new carbon-carbon bonds. A recently developed protocol utilizes an in situ formed CuCl₂/TMEDA (N,N,N′,N′-tetramethylethylenediamine) catalytic system for the cross-coupling of aryl acetonitriles with benzyl (B1604629) alcohols. organic-chemistry.orgacs.org This user-friendly method employs low catalyst loading and a catalytic amount of base, leading to the synthesis of α-alkylated nitriles in very good yields. acs.orgresearchgate.net

The scope of this reaction has been demonstrated to be quite broad, and importantly, it is effective for this compound. In a study, the reaction of this compound with benzyl alcohol using the CuCl₂/TMEDA system afforded the corresponding α-alkylated product in a high isolated yield of 81%. acs.org

Table 1: Copper-Catalyzed α-Alkylation of this compound

Nitrile SubstrateAlcohol SubstrateCatalyst SystemBaseTemperature (°C)Yield (%)Reference
This compoundBenzyl alcoholCuCl₂/TMEDAtBuOK14081 acs.org

This catalytic transformation is significant as α-alkylated nitriles are valuable intermediates in organic synthesis, providing pathways to amines, amides, and carboxylic acids, which are core structures in many biologically active compounds. researchgate.net

Detailed mechanistic studies, combining experimental controls and density functional theory (DFT) calculations, have provided significant insight into the copper-catalyzed α-alkylation reaction. organic-chemistry.orgacs.orguoa.gr The proposed mechanism involves a "borrowing-hydrogen" strategy. acs.org

The key steps of the catalytic cycle are as follows:

Alcohol Oxidation: The reaction is initiated by the copper(II) catalyst, which, under high temperature, facilitates the homolytic cleavage of the C(sp³)–H bond of the deprotonated alcohol substrate. This hydrogen atom abstraction leads to the formation of a radical intermediate and a copper(III)-hydride species. acs.org

Aldehyde Formation: A single electron transfer from the radical intermediate to the Cu(III)-H species generates a Cu(II)-H species and the corresponding aldehyde (e.g., benzaldehyde). acs.org

Catalyst Regeneration and H₂ Evolution: The Cu(II)-H species reacts with the acidic proton of another alcohol molecule to regenerate the active Cu(II) catalyst and the alkoxide anion, releasing molecular hydrogen (H₂) in the process. acs.org

Knoevenagel Condensation: The aldehyde formed in situ undergoes a base-mediated Knoevenagel condensation with the aryl acetonitrile. The deprotonated nitrile acts as a nucleophile, attacking the aldehyde to form an α,β-unsaturated nitrile intermediate. organic-chemistry.orgacs.org

Reduction to Final Product: The α,β-unsaturated nitrile is then reduced to the final α-alkylated saturated nitrile. This reduction step is proposed to occur via a Meerwein-Ponndorf-Verley (MPV)-type hydrogenation mediated by the base. acs.org

Kinetic studies have shown that the reaction initially produces both the unsaturated and the saturated nitrile products, with the concentration of the unsaturated intermediate peaking and then decreasing as it is converted to the final saturated product. acs.org This detailed mechanistic understanding confirms an unprecedented reaction mode for this type of transformation and is crucial for the further optimization and application of copper-catalyzed C-H functionalization reactions. acs.orguoa.gr

Ligand Effects in Catalytic Systems for this compound Reactions

The efficacy of transition metal-catalyzed reactions, particularly those involving palladium, is profoundly influenced by the choice of ligands. In the context of reactions involving this compound and related aryl nitriles, ligands are crucial for enhancing catalyst activity, stability, and selectivity. nih.govenscm.fr The primary ligands used are phosphines and N-heterocyclic carbenes (NHCs). researchgate.net

The electronic and steric properties of these ligands dictate the outcome of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. enscm.fryoutube.com Electron-rich and sterically bulky ligands are often employed to promote the challenging oxidative addition step and facilitate the final reductive elimination.

Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands are utilized. researchgate.net

Monodentate Phosphines: Ligands such as triphenylphosphine (B44618) and tri-tert-butylphosphine (B79228) are characterized by their cone angle, a measure of their steric bulk. nih.gov

Bidentate Phosphines: Ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are defined by their bite angle. nih.gov This angle influences the geometry of the metal complex and can dramatically alter the reaction pathway. For instance, certain bite angles have been shown to favor specific coupling mechanisms. nih.gov The choice between different phosphine ligands can determine the success and selectivity of cross-coupling reactions. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands in palladium catalysis. They form strong bonds with the metal center, leading to highly stable and active catalysts.

The selection of a specific ligand can alter reaction mechanisms. For example, the use of dppf in certain palladium-catalyzed couplings has been shown to promote pathways involving aryl radicals. nih.gov The careful tuning of ligand properties is essential for developing efficient and selective catalytic systems for the functionalization of aryl nitriles. enscm.fr

Table 1: Ligand Types in Palladium-Catalyzed Reactions of Aryl Nitriles

Ligand Type Example(s) Key Characteristic(s) Influence on Catalysis
Monodentate Phosphine Tri-tert-butylphosphine, XPhos Cone Angle (Steric Bulk) Promotes oxidative addition and reductive elimination. nih.govnih.gov
Bidentate Phosphine dppe, dppf, BINAP, Xantphos Bite Angle Affects geometry, stability, and can alter the reaction mechanism. nih.govnih.gov
N-Heterocyclic Carbene (NHC) IPr·HCl Strong σ-donor Forms highly stable and active catalysts. researchgate.netnih.gov

Palladium-, Rhodium-, and Iridium-Catalyzed C-H Bond Activation in Related Aromatic Nitriles

Direct C-H bond activation is a powerful strategy for the functionalization of aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net Palladium, rhodium, and iridium catalysts are prominent in this field, each exhibiting distinct reactivity patterns for the C-H activation of aromatic nitriles and related compounds.

Palladium-Catalyzed C-H Activation: Palladium catalysis is widely used for the ortho-selective functionalization of aromatic compounds. science.gov In the case of benzyl nitriles, the nitrile group can act as a directing group, facilitating the activation of a C-H bond on the aromatic ring. researchgate.net For instance, palladium-catalyzed ortho-selective C-H halogenation of benzyl nitriles has been reported, demonstrating the directing ability of the nitrile moiety. researchgate.net These reactions often employ a palladium(II) catalyst, sometimes in conjunction with an oxidant, to enable functionalization such as arylation, acylation, or halogenation at the ortho position. rsc.org Phosphine-free systems using pivalic acid as a cocatalyst have also been developed for the direct C-arylation of various heterocycles. researchgate.netscilit.com

Rhodium-Catalyzed C-H Activation: Rhodium catalysts, particularly those in the +1 and +3 oxidation states, are effective for chelation-assisted C-H activation. researchgate.netresearchgate.net A chelating group on the substrate, such as a pyridine (B92270) or imine, coordinates to the rhodium center, directing the activation of a nearby C-H bond. researchgate.net While direct examples on this compound are less common, the principles apply to related aromatic nitriles where a suitable directing group can be incorporated. The mechanism can proceed through different pathways depending on the catalyst's oxidation state; Rh(I) catalysts often operate via oxidative addition, while Rh(III) catalysts can facilitate an electrophilic deprotonation pathway. researchgate.net

Iridium-Catalyzed C-H Activation: Iridium catalysts are known for their high selectivity in C-H activation and are particularly useful for borylation and hydroarylation reactions. researchgate.netnih.gov Cationic iridium complexes can catalyze the hydroarylation of alkenes and alkynes with aromatic compounds. researchgate.net The mechanism often involves the coordination of the aromatic substrate to the iridium center, followed by C-H activation to form an iridacycle intermediate. nih.gov While less common for nitriles compared to other functional groups, iridium catalysis offers a distinct approach for C-H functionalization, sometimes providing complementary selectivity to palladium and rhodium systems. scilit.com

Table 2: Comparison of Metal Catalysts for Aromatic C-H Activation

Metal Catalyst Common Reaction Type Mechanistic Feature Regioselectivity
Palladium (Pd) Arylation, Halogenation, Acylation Often involves a directing group; Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycles. youtube.comrsc.org Typically ortho-selective. researchgate.net
Rhodium (Rh) Annulation, Arylation, Olefination Chelation-assisted; Rh(I)/Rh(III) or Rh(III)/Rh(I) cycles. researchgate.netresearchgate.net Directed by a chelating group. researchgate.net
Iridium (Ir) Borylation, Hydroarylation Formation of metallacycle intermediates. nih.govresearchgate.net Can exhibit high regioselectivity based on steric and electronic factors. nih.gov

Condensation Reactions Involving this compound

The methylene (B1212753) (-CH2-) group in this compound is activated by the adjacent electron-withdrawing nitrile group and the phenyl ring, making it susceptible to deprotonation and subsequent condensation reactions.

Deprotonation Mechanisms of the Methylene Group in this compound

The key step to initiate condensation reactions is the deprotonation of the α-carbon (the carbon of the methylene group). This is achieved using a strong base. The protons on the methylene group are acidic (pKa ≈ 25 in DMSO for phenylacetonitrile) because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto both the nitrile group and the aromatic ring.

A common and effective base for this purpose is potassium tert-butoxide (KOtBu). fishersci.ca The reaction mechanism involves the abstraction of a proton from the methylene group by the tert-butoxide anion, generating a resonance-stabilized carbanion (enolate) and tert-butanol. fishersci.cawikipedia.org This carbanion is a potent nucleophile, ready to react with various electrophiles. fishersci.ca

Claisen-Schmidt Condensation and Analogous Reactions Utilizing this compound

The nucleophilic carbanion generated from this compound can participate in condensation reactions with carbonyl compounds.

Claisen-Type Condensation: An analogous reaction to the classic Claisen condensation involves the reaction of the deprotonated nitrile with an ester. For example, the condensation of this compound with ethyl propionate (B1217596) has been demonstrated. fishersci.ca In this reaction, initiated by potassium tert-butoxide, the nitrile carbanion attacks the carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group, ultimately forming a β-ketonitrile, specifically 3,4-(methylenedioxyphenyl)-3-oxopentanenitrile, with a high yield of 98.5%. fishersci.ca

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde or ketone and a compound with an active methylene group, in the presence of a base. libretexts.org In this context, this compound serves as the active methylene component. The reaction proceeds by the nucleophilic attack of the nitrile carbanion on the carbonyl carbon of an aldehyde (e.g., an aromatic aldehyde lacking α-hydrogens like benzaldehyde). libretexts.orgmagritek.com This addition forms an alkoxide intermediate, which is then protonated. nih.gov Subsequent base-catalyzed dehydration (elimination of a water molecule) readily occurs to yield a highly conjugated α,β-unsaturated nitrile (a cinnamonitrile (B126248) derivative). nih.govmagritek.com Solvent-free methods using bases like sodium hydroxide or potassium hydroxide have been shown to be effective for similar condensations of phenylacetonitrile (B145931) with aromatic aldehydes. nih.gov

Post-Reaction Processing and Purification Techniques for this compound Synthetic Products

Following the synthesis of derivatives from this compound, a systematic workup and purification procedure is essential to isolate the target product in high purity. nih.gov

Solvent Evaporation and Extraction Methodologies

The initial step in post-reaction processing typically involves quenching the reaction and separating the organic product from the reaction medium.

Quenching and Extraction: The reaction mixture is often poured into an aqueous solution, such as dilute acid (e.g., 1.0 M HCl) or a saturated sodium hydrogen carbonate solution, to neutralize the catalyst or unreacted base and to dissolve inorganic salts. fishersci.ca The product is then extracted from the aqueous phase into a water-immiscible organic solvent. Dichloromethane (DCM) and toluene (B28343) are commonly used extraction solvents. fishersci.ca This process is usually repeated multiple times (e.g., 2 x 50 mL) to ensure complete transfer of the product into the organic phase. fishersci.ca

Washing and Drying: The combined organic extracts are washed with water or brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663), to remove residual water. fishersci.ca

Solvent Evaporation: After drying, the drying agent is removed by filtration. The solvent is then removed from the filtrate, typically under reduced pressure using a rotary evaporator (in vacuo). fishersci.ca This process leaves the crude product, which may be a solid or an oil. fishersci.ca

Further purification is often necessary and can include techniques such as crystallization from a suitable solvent or column chromatography on silica (B1680970) gel to separate the desired product from any remaining starting materials or byproducts. nih.gov

Chromatographic Separation Techniques for Target Compound Isolation

The isolation and purification of this compound from reaction mixtures are critical steps to ensure high purity for its subsequent use in chemical synthesis. bloomtechz.com Chromatographic techniques are paramount in achieving this, offering effective separation of the target compound from starting materials, reagents, and reaction by-products. The choice of chromatographic method depends on the scale of the purification, the nature of the impurities, and the required final purity. The principal techniques employed include column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for analytical purposes.

Following synthesis, post-reaction work-up typically involves steps like solvent evaporation, extraction, and washing, which may be followed by crystallization. However, for obtaining a high degree of purity, chromatographic separation is often necessary. bloomtechz.com

Column Chromatography

Column chromatography, particularly flash column chromatography, is a widely utilized method for the preparative scale purification of this compound. bloomtechz.comrsc.org This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Stationary Phase: Silica gel (typically 200-300 mesh) is a common stationary phase for the purification of moderately polar organic compounds like this compound. rsc.orgorgsyn.org A layer of sand is often added to the top and bottom of the silica gel to prevent disturbance. orgsyn.org

Mobile Phase (Eluent): The choice of eluent is critical for effective separation. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to achieve the desired separation. Common solvent systems include gradients of hexane (B92381) and ethyl acetate. orgsyn.orgrsc.org For instance, a gradient might start with a low percentage of the more polar solvent (ethyl acetate) and gradually increase to elute the compounds from the column based on their polarity. rsc.org

Sample Loading and Elution: The crude product can be loaded onto the column after being adsorbed onto a small amount of an inert solid like Celite, which results in a free-flowing powder that can be carefully added to the top of the column. orgsyn.org The solvent is then passed through the column, often under positive pressure (flash chromatography), to speed up the process. orgsyn.org Fractions are collected and analyzed, commonly by Thin Layer Chromatography (TLC), to identify those containing the pure product. rsc.org

Table 1: Typical Conditions for Column Chromatography Purification

ParameterDescriptionSource
TechniqueFlash Column Chromatography rsc.org
Stationary PhaseSilica Gel (200-300 mesh) rsc.org
Mobile Phase SystemHexane/Ethyl Acetate Gradient orgsyn.orgrsc.org
Sample PreparationDry loading on Celite orgsyn.org
DetectionThin Layer Chromatography (TLC) with UV visualization rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound. It can also be adapted for preparative and semipreparative separations to obtain highly pure material. mdpi.com In some analytical applications, this compound or its derivatives can serve as a standard or reference substance to calibrate instruments and validate analytical methods. bloomtechz.comfishersci.comsigmaaldrich.com

The technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. For related compounds like 3,4-Methylenedioxymethamphetamine (MDMA), HPLC with chiral columns has been successfully used for the semipreparative separation of enantiomers. mdpi.com This indicates the potential of chiral HPLC for resolving enantiomeric mixtures if chiral variants of this compound were to be synthesized.

Table 2: HPLC Applications in the Analysis of Related Compounds

ApplicationTechniqueColumn TypeDetectionSource
Enantiomeric Separation of MDMASemipreparative Liquid ChromatographyHomemade Semipreparative Chiral ColumnDiode Array Detector (DAD) mdpi.com
Enantiomeric Excess DeterminationHPLCChiral ColumnNot Specified rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential tool for the analysis of this compound. It is used to confirm the identity and assess the purity of the synthesized compound, with commercial standards often having an assay of ≥98.0% by GC. thermofisher.com The technique is also invaluable for analyzing crude reaction mixtures to identify regioisomers and other by-products that may be difficult to distinguish by other means. researchgate.net

In GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. For instance, in the analysis of derivatives of the related compound MDMA, GC-MS is used to identify specific fragment ions that confirm the structure. nih.govojp.gov The analysis of regioisomeric phenylacetones, which are structurally similar, has shown that complete separation can be achieved on specific stationary phases like those containing modified β-cyclodextrin, which may not be possible on standard columns like Rtx-1. ojp.gov

Table 3: GC-MS in the Analysis of this compound and Related Compounds

ApplicationStationary Phase ExampleKey FindingSource
Purity AssayNot specified in detail, but used for ≥98.0% assay.Confirms high purity of the commercial product. thermofisher.com
Analysis of Crude Reaction MixturesNot specifiedAllows for the identification and differentiation of regioisomers. researchgate.net
Analysis of Related MDMA DerivativesDimethylpolysiloxane (Rtx-1)Perfluoroalkyl amide derivatives show low retention and provide unique mass spectral fragments for identification. nih.govojp.gov
Separation of Regioisomeric KetonesModified β-cyclodextrinAchieves complete chromatographic resolution of all ten regioisomeric methoxy (B1213986) methyl phenylacetones. ojp.gov

Derivatives and Analogues of 3,4 Methylenedioxy Phenylacetonitrile: Synthesis and Structure Activity Relationships

Synthesis of Novel Derivatives from 3,4-(Methylenedioxy)phenylacetonitrile

This compound, also known as homopiperonylnitrile, is a significant starting material in organic synthesis. bloomtechz.com Its molecular structure, featuring a reactive nitrile group and a methylenedioxy-substituted phenyl ring, allows for its conversion into a variety of more complex molecules. bloomtechz.com Through diverse chemical reactions such as substitution, addition, and cyclization, it serves as a key building block for compounds with applications in pharmaceuticals and materials science. bloomtechz.com

The compound is a well-established intermediate in the development of pharmaceutical agents. bloomtechz.com Its chemical scaffold is integral to the synthesis of specific drug molecules, and it is sometimes referred to as "Berberine Intermediate-1". bloomtechz.comcymitquimica.com

This compound is a crucial intermediate in the synthesis of berberine (B55584) hydrochloride. bloomtechz.com Berberine is a bioactive isoquinoline (B145761) alkaloid, and this precursor provides a significant portion of its carbon skeleton. bloomtechz.comnih.gov While various synthetic routes to berberine exist, pathways involving phenylacetonitrile (B145931) derivatives are established. For instance, related syntheses utilize the cyanation of a benzyl (B1604629) chloride derivative to produce a phenylacetonitrile intermediate, which is then further elaborated through cyclization reactions to construct the core structure of berberine. google.com The use of this compound allows for the direct incorporation of the characteristic methylenedioxy group found in berberine.

Scientific literature confirms the use of this compound as a starting material in the synthesis of Derrubone. nih.govfishersci.cachemicalbook.com Derrubone is a natural isoflavone (B191592) that has been identified as an inhibitor of the Hsp90 protein, a target in cancer therapy. nih.gov The synthesis of Derrubone from this precursor is a multi-step, convergent process. nih.gov This synthetic pathway was developed not only to produce the natural product itself but also to create a facile method for constructing related analogues to study their structure-activity relationships. nih.gov

In materials science, this compound or its derivatives are explored for creating materials with specific functionalities. bloomtechz.com By modifying the molecule or combining it with other materials, it is possible to prepare functional materials that possess conductive, optical, or magnetic properties. bloomtechz.com These materials hold potential for applications in diverse technological fields, including electronics, optoelectronics, and information storage. bloomtechz.com The nitrile group, in particular, may possess catalytic activity or can be chemically transformed into other functional groups that impart these desired properties. bloomtechz.com

The compound and its related structures have research value in environmental science. bloomtechz.com Understanding their environmental degradation pathways and toxicological effects provides a scientific basis for pollution control. bloomtechz.com Furthermore, this compound has been used as a chemical standard for the analysis of seized methamphetamine samples, where stable isotope ratio mass spectrometry helps to identify unique chemical profiles, demonstrating its utility in forensic environmental analysis. fishersci.cachemicalbook.com

Generation of Pharmaceutical Intermediates from this compound

Structural Modification and Biological Activity Profiles of this compound Analogues

The 3,4-(methylenedioxy)phenyl moiety is a key pharmacophore in many biologically active compounds. Modifying the structure of analogues derived from this compound allows for the systematic study of structure-activity relationships (SAR), providing insights into how molecular architecture influences biological function.

One clear example involves the synthesis of an analogue of the antimalarial drug Pyrimethamine (B1678524). issuu.com By replacing the 4-chlorophenyl group of Pyrimethamine with the 3,4-methylenedioxyphenyl group from this compound, a novel analogue was created. issuu.com This modification was hypothesized to potentially overcome drug resistance in Plasmodium falciparum. issuu.com The initial step of this synthesis, reacting this compound with ethyl propionate (B1217596), was achieved with a high yield, demonstrating the compound's utility as a synthetic platform. issuu.com

Table 1: Synthesis Yield of a Pyrimethamine Analogue Intermediate

Starting Material Reaction Product Yield (%)
This compound Reaction with ethyl propionate 2-(1,3-Benzodioxol-5-yl)-3-oxopentanenitrile 98.5

Data sourced from a study on the synthesis of a methylenedioxy analogue of Pyrimethamine. issuu.com

Similarly, the synthesis of Derrubone was pursued to identify structure-activity relationships. nih.gov The subsequent biological evaluation of the synthesized Derrubone and its analogues revealed several compounds with low micromolar inhibitory activity against breast and colon cancer cell lines. nih.gov

Broader studies on analogues containing the 3,4-methylenedioxy-phenyl group, such as N-methyl-1-[3,4-(methylenedioxy)phenyl]-2-aminopropane (MDMA), further illustrate these principles. researchgate.net Theoretical and experimental studies on MDMA and its metabolites have investigated how the conformation of the side chain relative to the phenyl ring influences its interaction with biological targets and its neurotoxic properties. researchgate.netnih.gov For example, the metabolite 2-(methylamino)-1-(2,4,5-trihydroxyphenyl)propane was found to cause profound depletions of dopamine (B1211576) and serotonin (B10506), demonstrating that small structural changes can significantly alter biological activity profiles. nih.gov

Table 2: Biological Activity of Selected Analogues

Compound/Analogue Class Structural Feature Biological Activity Profile
Derrubone Analogues Isoflavone scaffold derived from this compound Hsp90 inhibition; low micromolar activity against breast and colon cancer cell lines. nih.gov
Pyrimethamine Analogue Pyrimethamine with a 3,4-methylenedioxyphenyl group Designed as a potential anti-malarial agent to overcome drug resistance. issuu.com

| MDMA Metabolites | Hydroxylated phenyl ring | The 2,4,5-trihydroxyphenyl analogue showed significant dopamine and serotonin depletion, indicating neurotoxic potential. nih.gov |

Table 3: List of Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound Homopiperonylnitrile, 1,3-Benzodioxole-5-acetonitrile
Berberine Hydrochloride Berberine
Derrubone -
Pyrimethamine -
Ethyl propionate -
2-(1,3-Benzodioxol-5-yl)-3-oxopentanenitrile -
N-methyl-1-[3,4-(methylenedioxy)phenyl]-2-aminopropane MDMA, Ecstasy
2-(methylamino)-1-(2,4,5-trihydroxyphenyl)propane -
Dopamine -
Serotonin -
2,3-dimethoxybenzyl alcohol -

Design and Synthesis of Pyrimethamine Analogues with 3,4-Methylenedioxy Moiety

The effort to combat drug resistance in pathogens like Plasmodium falciparum, the parasite responsible for malaria, has led researchers to modify existing drugs such as Pyrimethamine. One strategy involves altering the substituents on the phenyl ring of the parent molecule. The synthesis of a 3,4-methylenedioxy analogue of Pyrimethamine has been successfully demonstrated, starting from this compound. nih.gov

The synthesis pathway involves a multi-step process. A key step is the reaction between this compound and ethyl propionate, which has been reported to proceed with a high yield of 98.5%. nih.gov This step is followed by a reaction with guanidine (B92328) hydrochloride and sodium methoxide (B1231860) in a solvent like dimethyl sulfoxide (B87167) (DMSO) to form the final pyrimidine (B1678525) ring structure. nih.gov This synthetic route confirms the viability of using this compound as a precursor to create affordable Pyrimethamine analogues with non-halogenic substitutions on the phenyl ring. nih.gov The successful synthesis underscores the potential for developing new drug candidates based on this scaffold. nih.govnih.gov

Structure-Activity Relationship Studies of this compound Derivatives in Antimicrobial Research

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key structural features responsible for their biological activity. nih.govnih.gov For derivatives containing the 3,4-methylenedioxy group, research has explored their potential as antimicrobial agents.

A study on a series of 3,4-methylenedioxyde-6-X-benzaldehyde-thiosemicarbazones, which can be synthesized from piperonal (B3395001) (a related 3,4-methylenedioxy compound), evaluated their effects against Leishmania amazonensis. nih.gov The results showed that the nature of the substituent at the 6-position of the benzaldehyde (B42025) ring significantly influenced the antileishmanial activity. Specifically, derivatives with an iodine (I) or a cyano (CN) group at this position exhibited the most potent activity. nih.gov

A preliminary quantitative structure-activity relationship (QSAR) analysis from this study indicated that hydrophobicity (log P) was a key parameter in the 2D-QSAR model, suggesting that the lipophilic character of the molecule plays a significant role in its biological effect. nih.gov Molecular docking studies further suggested that these active compounds interact with flavin mononucleotide (FMN) within the nitric oxide synthase enzyme of the parasite. nih.gov These findings highlight how systematic structural modifications to the 3,4-methylenedioxy-phenyl scaffold can modulate antimicrobial potency. General SAR principles suggest that factors like the size, electronic properties, and hydrophobicity of substituents are critical in drug design. nih.govfrontiersin.org

Alpha-Carbon Alkyl Chain Length Effects on Transporter Potency in Pyrrolidinophenone Analogs (Relevance to Methylenedioxy-substituted compounds)

In the study of substituted cathinones, a class of compounds that can feature a 3,4-methylenedioxy group, the length of the alkyl chain on the alpha-carbon (α-carbon) significantly influences their potency as inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). acs.orgub.edu

Research on α-pyrrolidinophenones demonstrates a clear structure-activity relationship: increasing the length of the α-carbon alkyl chain generally increases the binding affinity and inhibitory potency at the human dopamine transporter (hDAT). acs.org For instance, affinity at hDAT increases progressively as the chain is extended from a methyl (α-PPP) to a pentyl (PV-8) group. acs.org A similar, though less pronounced, trend is observed at the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT). acs.org

This principle extends to analogues containing a 3,4-methylenedioxy moiety. The addition of a methylenedioxy group to α-pyrrolidinobutiophenone (α-PBP) to form 3,4-MDPBP increases binding affinity at hDAT. acs.org However, the effect is not always straightforward. While lengthening the alkyl chain generally boosts potency, the presence of the methylenedioxy ring itself can also alter selectivity. For example, adding a 3,4-methylenedioxy group to α-PBP and α-PPP increased affinity at hSERT by 16-fold and 10-fold, respectively. acs.org A quantitative SAR (QSAR) analysis revealed a significant relationship between the potency of these agents as DAT reuptake inhibitors and both the volume and lipophilicity of the α-substituent.

Inhibitory Potency (IC₅₀, nM) of α-Pyrrolidinophenones at Monoamine Transporters.
Compoundα-Carbon Chain (R)DAT IC₅₀ (nM)SERT IC₅₀ (nM)
α-PHP-CH₂CH₂CH₂CH₃11.6>10,000
α-PVP-CH₂CH₂CH₃17.5>10,000
α-PBP-CH₂CH₃63.3>10,000
α-PPP-CH₃196.7>10,000

By-products and Impurities in Synthesis of Related 3,4-Methylenedioxy Compounds

Characterization of N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine

During the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) via the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (3,4-MDP-2-P) with methylamine (B109427) and sodium cyanoborohydride, a specific by-product can be formed. This compound has been isolated and its structure elucidated as N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine.

The identification of this by-product was accomplished through a combination of analytical techniques, including column chromatography for isolation, followed by proton and carbon nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography/mass spectrometry (LC/MS) for structural confirmation. The structure was definitively confirmed by total synthesis of the compound. This compound is considered a potential synthetic route marker, as its presence indicates that sodium cyanoborohydride was used as the reducing agent in the synthesis. The identification of such specific impurities is valuable for forensic scientists in profiling illicit drug seizures to determine the synthetic pathway employed.

Analysis of Synthesis-Specific Impurities in Illicit Methylenedioxyamphetamines

The chemical profiling of illicitly manufactured drugs like 3,4-methylenedioxyamphetamine (MDA) and MDMA can provide significant intelligence regarding the synthetic route, precursors, and reagents used. acs.org Different synthetic pathways lead to the formation of characteristic impurities, which serve as chemical signatures.

Several studies have focused on identifying these synthesis-specific impurities. In one study, twelve different impurity compounds were isolated from illicit MDA and MDMA samples and identified using mass spectrometry and ¹H-NMR spectroscopy. acs.org The nature of these impurities often points to the starting materials. For example, when piperonal is synthesized from different precursors like piperine (B192125) or vanillin (B372448), it can introduce unique impurities that carry through to the final product. The conversion of vanillin to piperonal, for instance, may leave residual vanillin as an impurity if the demethylation step is incomplete.

The final step in many syntheses, the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P), can also generate a variety of by-products depending on the reducing agent used (e.g., Al/Hg, NaBH₄, or NaBH₃CN).

Examples of Impurities Identified in Illicit Methylenedioxyamphetamine Syntheses
ImpurityLikely Origin / Synthetic StepReference
VanillinIncomplete demethylation during piperonal synthesis from vanillin.
N-formyl-3,4-methylenedioxymethylamphetamineIntermediate in the Leuckart reaction pathway.
Isosafrole GlycolIntermediate in syntheses starting from isosafrole.
1-(3,4-Methylenedioxyphenyl)-2-bromopropaneIntermediate in the safrole bromination route.
N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamineBy-product of reductive amination using sodium cyanoborohydride.

Pharmacological and Biological Research Applications of 3,4 Methylenedioxy Phenylacetonitrile and Its Derivatives

Role in Drug Development as a Key Intermediatebloomtechz.com

3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylnitrile, is a significant organic compound that serves as a crucial building block in the synthesis of more complex molecules. bloomtechz.comsigmaaldrich.com Its chemical structure, featuring a phenylacetonitrile (B145931) core with a methylenedioxy group attached to the benzene (B151609) ring, makes it a valuable precursor in various chemical reactions. guidechem.com In the pharmaceutical industry, it is recognized as a key intermediate for the synthesis of a range of compounds with potential pharmacological activities. bloomtechz.comguidechem.com The reactivity of its nitrile group and the specific electronic properties conferred by the methylenedioxy substituent allow for its transformation into diverse molecular scaffolds. bloomtechz.com This versatility has led to its use in the development of molecules investigated for antibacterial, antiviral, and anticancer properties. bloomtechz.com For instance, it is a known precursor in the synthesis of the alkaloid berberine (B55584), which has a history of use and is studied for its various biological effects. bloomtechz.com The compound is also utilized in the synthesis of derrubone. fishersci.comchemicalbook.comfishersci.ca

Synthesis of Antibacterial Agents Derived from 3,4-(Methylenedioxy)phenylacetonitrilebloomtechz.com

The core structure of this compound is a scaffold that can be elaborated into various heterocyclic systems known to possess antimicrobial properties. Research has demonstrated that derivatives originating from related phenylacetonitriles can exhibit significant antibacterial activity. By modifying the acetonitrile (B52724) group and the aromatic ring, chemists can synthesize libraries of compounds for screening against pathogenic bacteria.

For example, multi-step synthetic sequences starting from phenylacetonitrile analogues have been used to create disubstituted bloomtechz.comguidechem.comcapes.gov.br-oxadiazoles, which have been investigated for their antibacterial effects. jocpr.com Similarly, pyrazole (B372694) derivatives synthesized from related precursors have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other important antibacterial classes, such as oxazolidinones, have been synthesized and evaluated, showing strong to moderate in vitro activity against pathogenic bacteria. nih.gov The synthesis of novel triazole derivatives has also yielded compounds with promising antimicrobial activity against various bacterial and fungal strains. ijres.org A synthetic pathway to produce an analogue of the antimalarial drug Pyrimethamine (B1678524), which acts as an antibacterial by inhibiting dihydrofolate reductase, has been developed starting from this compound. issuu.com

Below is a table summarizing the types of antibacterial agents that can be conceptually derived from phenylacetonitrile-based structures.

Compound Class Starting Material/Core Structure Target Pathogens (Example) Mechanism of Action (Example)
Pyrimethamine AnalogueThis compoundPlasmodium falciparumDihydrofolate Reductase Inhibition
Pyrazole DerivativesPhenylhydrazine and diketonesMethicillin-Resistant Staphylococcus aureus (MRSA)Inhibition of macromolecular synthesis
bloomtechz.comguidechem.comcapes.gov.br-Oxadiazoles(4-methylthio)phenylacetonitrileVarious bacterial strainsNot specified
OxazolidinonesPhenyl-based precursorsGram-positive bacteria (e.g., Streptococcus pneumoniae)Protein synthesis inhibition
Triazole DerivativesPhenyl-based precursorsE. coli, S. aureus, P. aeruginosa, S. typhiNot specified

This table is generated based on findings from related phenylacetonitrile derivatives. jocpr.comnih.govnih.govijres.orgissuu.com

Investigation of Antiviral and Anticancer Activities of Synthesized Analoguesbloomtechz.com

The structural framework of this compound and its derivatives is also relevant in the search for new antiviral and anticancer agents. bloomtechz.com The synthesis of novel compounds based on this scaffold allows for the exploration of their cytotoxic effects against cancer cell lines and their ability to inhibit viral replication.

In the realm of anticancer research, derivatives of 2-phenylacrylonitrile, which can be synthesized from phenylacetonitrile precursors, have been investigated as tubulin inhibitors. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov One such derivative demonstrated potent inhibitory activity against human colon (HCT116) and liver (BEL-7402) cancer cells, arresting them in the G2/M phase of the cell cycle. nih.gov Other research has focused on synthesizing novel 1,2,4-triazole (B32235) derivatives, a class of compounds known to exhibit a wide range of biological activities, including anticancer effects. nih.gov For example, a 1,2,4-triazole-3-thione derivative was identified as a highly active compound against a human glioblastoma (U-87) cell line. nih.gov Thiazolidinone derivatives have also been synthesized and shown to exhibit significant cytotoxicity against human liver (HepG2) and breast (MCF-7) cancer cell lines. mendeley.com

The following table presents examples of anticancer activities observed for compounds structurally related to or derived from phenylacetonitrile analogues.

Compound Class/Derivative Target Cancer Cell Line(s) Observed Effect Potential Mechanism of Action
2-Phenylacrylonitrile DerivativeHCT116 (Colon), BEL-7402 (Liver)IC50 = 5.9 nM (HCT116), 7.8 nM (BEL-7402)Tubulin polymerization inhibition
1,2,4-Triazole-3-thione DerivativeU-87 (Glioblastoma)High cytotoxicityNot specified
Ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetateHepG2 (Liver), MCF-7 (Breast)IC50 = 0.88 µM (HepG2), 0.80 µM (MCF-7)Not specified

This table is generated based on findings from related phenylacetonitrile derivatives. nih.govnih.govmendeley.com

While direct synthesis of antiviral agents from this compound is not extensively detailed in the provided search results, its role as a versatile intermediate suggests potential applications in creating molecules for antiviral screening. bloomtechz.com The 1,2,4-triazole nucleus, which can be synthesized from such precursors, is a component of several clinically used drugs, including some with antiviral properties. nih.gov

Mechanistic Studies of Drug Metabolism

The 3,4-methylenedioxy group is a key structural feature in many pharmacologically active compounds, and its metabolism is a critical determinant of their biological effects. Derivatives of this compound, particularly the well-studied phenethylamines like 3,4-Methylenedioxymethamphetamine (MDMA) and 3,4-Methylenedioxyamphetamine (MDA), serve as important models for understanding these metabolic pathways. nih.govresearchgate.nettandfonline.com The metabolism of these compounds is complex, involving both Phase I and Phase II reactions that can lead to either detoxification or bioactivation, producing reactive metabolites. tandfonline.com

Metabolic Pathways of 3,4-Methylenedioxy-Substituted Compoundsbloomtechz.com

The metabolism of compounds containing the 3,4-methylenedioxy moiety primarily occurs in the liver and involves several key enzymatic pathways. tandfonline.com These pathways are responsible for transforming the parent compound into various metabolites, which can have different pharmacological and toxicological profiles. bloomtechz.comtandfonline.com The two principal Phase I metabolic routes for compounds like MDMA are cleavage of the methylenedioxy ring and modification of the side chain. tandfonline.com

A crucial metabolic step for 3,4-methylenedioxy-substituted compounds is the cleavage of the methylenedioxy bridge, a process known as O-demethylenation. tandfonline.comnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP450) enzymes, converting the methylenedioxy group into a more reactive catechol (dihydroxy) intermediate. tandfonline.com For instance, MDMA is metabolized to 3,4-dihydroxymethamphetamine (HHMA) through this pathway. tandfonline.commdpi.com

The table below outlines the key enzymes involved in the O-demethylenation of MDMA, a model 3,4-methylenedioxy compound.

Enzyme Metabolic Reaction Metabolite Formed Significance
CYP2D6 O-demethylenation3,4-dihydroxymethamphetamine (HHMA)Primary pathway; subject to genetic polymorphism; inhibited by parent compound.
CYP3A4 O-demethylenation3,4-dihydroxymethamphetamine (HHMA)Contributes to metabolism.
CYP2C19 O-demethylenation3,4-dihydroxymethamphetamine (HHMA)Contributes to metabolism.

This table is generated based on findings from the metabolism of MDMA. tandfonline.comnih.gov

In addition to ring cleavage, the side chain of 3,4-methylenedioxy-substituted compounds undergoes significant metabolic transformation. N-dealkylation is a common Phase I reaction for tertiary and secondary amines, catalyzed by CYP450 enzymes. nih.govmdpi.com For example, the N-demethylation of MDMA, a tertiary amine, yields its primary active metabolite, MDA, a secondary amine. tandfonline.commdpi.com This reaction is primarily mediated by CYP1A2, CYP2B6, and CYP2C19. tandfonline.com Further metabolism can involve deamination, the removal of an amino group, which is a key step in the breakdown of phenethylamine-type structures. dntb.gov.uawikipedia.org

Following Phase I reactions, the resulting metabolites, particularly the catechol intermediates like HHMA, undergo Phase II conjugation reactions. tandfonline.commdpi.com These reactions increase the water solubility of the metabolites, facilitating their excretion. The main conjugation pathways include:

O-Methylation: Catalyzed by catechol-O-methyltransferase (COMT), which adds a methyl group to one of the hydroxyls of the catechol, forming metabolites like 4-hydroxy-3-methoxymethamphetamine (HMMA) from HHMA. tandfonline.commdpi.com

Glucuronidation and Sulfation: These pathways involve the addition of glucuronic acid or a sulfate (B86663) group to the hydroxyl groups, further increasing water solubility. tandfonline.com

These sequential metabolic steps, from O-demethylenation and N-dealkylation to subsequent conjugation, represent a complex network that determines the fate of 3,4-methylenedioxy-substituted compounds in the body. tandfonline.com

Identification of Bioactive Metabolites from this compound Derivatives

Key bioactive metabolites of MDMA include 3,4-methylenedioxyamphetamine (MDA), alpha-methyldopamine (B1210744) (α-MeDA), N-methyl-alpha-methyldopamine (N-Me-α-MeDA), and hydroxylated derivatives. Studies have shown that metabolites possessing a catecholic group tend to be more cytotoxic than the parent compound. researchgate.net For instance, the intraparenchymal administration of 2-(methylamino)-1-(2,4,5-trihydroxyphenyl)propane, a putative metabolite, caused significant depletions of both dopamine (B1211576) and serotonin (B10506) in rat brains, suggesting a potential role in the neurotoxic actions of MDMA. nih.gov In contrast, another potential precursor metabolite, 1-[2-hydroxy-4,5-(methylenedioxy)phenyl]-2-(methylamino)propane, did not produce detectable alterations in serotonin or dopamine levels under similar conditions. nih.gov

The toxicological profiles of these metabolites are often linked to their redox properties. Metabolites with a catecholic structure can undergo oxidation to form reactive quinone species, which contribute to oxidative stress. researchgate.netyoutube.com This oxidative mechanism appears to play a significant role in the cytotoxicity of these metabolites, leading to cell death through apoptosis and necrosis. researchgate.net

Table 1: Bioactive Metabolites of MDMA and Their Investigated Effects

MetaboliteInvestigated EffectFinding
3,4-methylenedioxyamphetamine (MDA)Neurotoxicity, Dopamine ReleaseContributes to the overall neurotoxic profile of MDMA and causes dopamine release. medium.com
2-(methylamino)-1-(2,4,5-trihydroxyphenyl)propaneNeurotransmitter DepletionCaused profound depletions of dopamine and serotonin. nih.gov
1-[2-hydroxy-4,5-(methylenedioxy)phenyl]-2-(methylamino)propaneNeurotransmitter LevelsNo detectable alterations of serotonin or dopamine levels. nih.gov
Catecholic Metabolites (e.g., α-MeDA, N-Me-α-MeDA)CytotoxicityMore toxic to cells than MDMA itself, likely due to oxidative mechanisms. researchgate.net

Neuropharmacological Investigations of Related Methylenedioxyamphetamines (Indirect Relevance via Precursor Role)

The neuropharmacological effects of methylenedioxyamphetamines, particularly MDMA, have been a primary area of research due to their indirect link to this compound as a precursor. These investigations have centered on their interactions with monoamine transporters and the mechanisms underlying their neurotoxicity.

Monoamine Transporter Interactions and Neurotransmitter Release Mechanisms

MDMA and its analogs exert their primary effects by interacting with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). numberanalytics.comnih.gov These compounds act as both inhibitors of neurotransmitter reuptake and as substrates for the transporters, leading to a significant increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine. numberanalytics.comdrugfreect.org

The interaction with these transporters is complex. MDMA binds to the transporters and can induce a reversal of their normal function, causing the release of neurotransmitters from the presynaptic neuron into the synaptic cleft. numberanalytics.comnih.gov Research has shown that different analogs can adopt distinct binding modes within the transporter. For example, MDA and MDMA tend to adopt a high-affinity binding mode consistent with a transportable substrate, while other derivatives may adopt a low-affinity, inhibitor-like binding mode. nih.govconsensus.app

The affinity for different transporters varies among the methylenedioxyamphetamine derivatives. MDMA itself shows a higher affinity for SERT compared to DAT. nih.gov In contrast, its metabolite, methylone, has a lower affinity for SERT than MDMA but a similar affinity for DAT and NET. wikipedia.org These differences in transporter affinity and action (substrate vs. inhibitor) contribute to the unique pharmacological profiles of each compound.

Table 2: Interaction of MDMA and its Analogs with Monoamine Transporters

CompoundTransporter TargetMechanism of Action
MDMASERT, DAT, NETSubstrate and reuptake inhibitor, promotes neurotransmitter release. numberanalytics.comnih.gov
MDASERT, DAT, NETSubstrate and reuptake inhibitor, promotes neurotransmitter release. nih.gov
MethyloneSERT, DAT, NETMixed releasing agent and reuptake inhibitor. wikipedia.org

Mechanisms of Neurotoxicity, Including Free Radical Formation

A significant body of research has focused on the neurotoxic potential of methylenedioxyamphetamines, with a primary mechanism being the induction of oxidative stress through the formation of free radicals. nih.govnih.gov The administration of MDMA leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, and reactive nitrogen species (RNS). nih.govnih.gov

The formation of these reactive species is closely linked to the metabolism of MDMA and the subsequent actions of its metabolites. youtube.comnih.gov Metabolites with a catechol structure can be oxidized to form neurotoxic quinone species, which can then participate in redox cycling, leading to the continuous production of ROS. youtube.com This oxidative stress can lead to lipid peroxidation, DNA damage, and protein oxidation, ultimately causing damage to neurons, particularly serotonergic neurons. nih.govnih.govnih.gov

Furthermore, the excessive release of dopamine caused by MDMA can contribute to neurotoxicity. When dopamine enters serotonin nerve terminals, which lack the mechanisms to properly handle it, it can be oxidized, leading to the formation of ROS and subsequent cellular damage. medium.com Studies have also shown that MDMA can lead to a depletion of cellular antioxidants like glutathione, further exacerbating the state of oxidative stress. nih.gov

Emerging Research on Metabolic Pathways as Therapeutic Targets (Broader Context)

The study of metabolic pathways, while relevant to understanding the action of compounds like this compound derivatives, has also become a significant area of research for developing new therapeutic strategies, particularly in cancer.

Tryptophan Degradation Pathways in Cancer Research

The tryptophan degradation pathway, also known as the kynurenine (B1673888) pathway, is a critical metabolic route that is often dysregulated in cancer. nih.govnih.gov This pathway is responsible for the breakdown of the essential amino acid tryptophan into various bioactive metabolites, including kynurenine. nih.govrug.nl

In the context of cancer, tumor cells can upregulate enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.gov This increased enzymatic activity leads to two key outcomes that benefit the tumor: the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and other downstream metabolites. nih.gov Tryptophan depletion can suppress the activity of immune cells, such as T cells, creating an immune-tolerant environment that allows the tumor to evade the host's immune system. nih.gov

The accumulation of kynurenine acts as a signaling molecule, primarily through the aryl hydrocarbon receptor (AhR). nih.govcell-stress.com Activation of the AhR by kynurenine can promote cancer cell proliferation, neoangiogenesis, and metastasis. nih.gov Different cancers can exhibit distinct alterations in the kynurenine pathway, leading to different pathological outcomes. researchgate.net

Table 3: Key Enzymes and Metabolites in the Tryptophan Degradation Pathway in Cancer

Enzyme/MetaboliteRole in Cancer
Indoleamine 2,3-dioxygenase (IDO)Upregulated in many cancers, initiates tryptophan degradation. nih.gov
Tryptophan 2,3-dioxygenase (TDO)Upregulated in some cancers, initiates tryptophan degradation. nih.gov
Kynurenine (Kyn)Accumulates in the tumor microenvironment, promotes tumor growth and immune evasion via AhR. nih.govcell-stress.com
Aryl Hydrocarbon Receptor (AhR)Activated by kynurenine, drives expression of genes for cell growth and proliferation. cell-stress.com

Inhibition Strategies for Tumor Growth Associated with Metabolite Activity

Given the crucial role of metabolic pathways in cancer progression, significant research has been dedicated to developing strategies to inhibit these pathways to control tumor growth. frontiersin.orgnih.gov Targeting the tryptophan degradation pathway has emerged as a promising therapeutic approach. nih.gov

One of the primary strategies involves the development of inhibitors for the key enzymes IDO and TDO. nih.gov By blocking these enzymes, the degradation of tryptophan is reduced, which can help to restore anti-tumor immune responses. Several IDO inhibitors have been investigated in preclinical and clinical trials, often in combination with other cancer therapies like immune checkpoint inhibitors. nih.govbmj.com

Other strategies aim to block the transport of tryptophan into tumor cells or inhibit the function of downstream components of the pathway, such as the aryl hydrocarbon receptor. nih.gov Beyond the tryptophan pathway, other metabolic pathways are also being targeted. For example, inhibitors of glycolysis, the process by which cells break down glucose for energy, are being explored as cancer therapeutics. nih.govyoutube.com The concept of using dual pathway inhibitors, which can simultaneously block multiple metabolic routes, is also gaining traction as a way to overcome the metabolic plasticity of cancer cells. bmj.com The combination of metabolic inhibitors with traditional chemotherapy or immunotherapy represents a novel and potentially more effective approach to cancer treatment. nih.gov

Environmental Impact and Degradation Studies of 3,4 Methylenedioxy Phenylacetonitrile

Environmental Fate and Transformation of 3,4-(Methylenedioxy)phenylacetonitrile

The environmental fate of this compound is governed by its chemical properties and susceptibility to various transformation processes. As a solid with low solubility in water, its distribution in the environment may involve partitioning to soil and sediment. fishersci.com

Specific degradation pathways for this compound in natural environments have not been extensively documented in scientific literature. However, based on its chemical structure and studies of related compounds, a probable degradation route can be proposed. The degradation of the parent compound, phenylacetonitrile (B145931), has been studied in microorganisms like the "black yeast" Exophiala oligosperma. researchgate.netresearchgate.net This research suggests a pathway that likely applies to its methylenedioxy derivative.

The proposed pathway involves several key steps:

Nitrile Hydrolysis : The primary and most crucial step is the enzymatic hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH), transforming this compound into 3,4-(Methylenedioxy)phenylacetic acid (MDPA). This reaction can be catalyzed by nitrilase enzymes found in various microorganisms.

Aromatic Ring Hydroxylation : Following the initial hydrolysis, the resultant MDPA would likely undergo hydroxylation of the aromatic ring.

Ring Cleavage : Subsequent enzymatic action would lead to the cleavage of the aromatic ring, breaking the compound down into smaller, more readily metabolized aliphatic molecules, such as maleylacetoacetic acid and fumarylacetoacetic acid. researchgate.netresearchgate.net

Mineralization : These smaller organic acids can then enter central metabolic pathways, like the Krebs cycle, leading to their complete mineralization into carbon dioxide and water. researchgate.netresearchgate.net

This proposed pathway represents a complete detoxification and removal of the compound from the environment.

The persistence of this compound in the environment is influenced by biotic and abiotic factors.

Microorganisms : Microbial degradation is a key process for the removal of nitrile-containing compounds. Various bacteria and fungi possess nitrilase or nitrile hydratase enzymes capable of hydrolyzing the nitrile group, which is the initial step in the degradation cascade. researchgate.netresearchgate.net For example, the yeast Meyerozyma guilliermondii has been shown to efficiently utilize other nitriles as a nitrogen source. researchgate.net While specific microbial consortia responsible for degrading this compound in soil or water have not been identified, the widespread existence of nitrile-hydrolyzing organisms suggests that biodegradation is a viable and significant pathway for its removal. researchgate.netresearchgate.net

Light (Photodegradation) : There is a lack of specific studies on the photodegradation of this compound. However, research on other aromatic compounds, including some pharmaceuticals, indicates that they can be susceptible to degradation upon exposure to sunlight. nih.gov This process, known as photolysis, can be direct or indirect (sensitized by other substances in the water). The rate and products of photodegradation are often dependent on factors like pH and the presence of natural organic matter. It is important to note that photolytic degradation does not always lead to detoxification and can sometimes result in transformation products with their own environmental concerns. nih.gov

Heat (Thermal Degradation) : Information regarding the thermal degradation of this compound in an environmental context is not available in the reviewed literature. While high temperatures can break down organic molecules, the conditions required are typically far more extreme than those found in natural surface environments.

Ecological Risk Assessment of this compound and its Related Compounds

An ecological risk assessment evaluates the potential adverse effects that a chemical stressor may have on the organisms and ecosystems in the environment. This is often done by calculating a Risk Quotient (RQ), which compares the Measured Environmental Concentration (MEC) of a substance to its Predicted No-Effect Concentration (PNEC). A high RQ value indicates a greater potential risk. While a complete risk assessment for this compound is hampered by a lack of comprehensive environmental monitoring and ecotoxicity data, a preliminary evaluation can be made based on its hazard classification and data from related compounds. The compound is classified as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.

To infer potential environmental toxicity, data from structurally similar compounds that are found in the environment, such as 3,4-Methylenedioxymethamphetamine (MDMA), can be examined. A recent study investigated the sub-chronic effects of MDMA on the freshwater crustacean Daphnia magna, a standard model organism in aquatic toxicology. nih.govnih.gov The findings from this study are summarized in the table below and highlight that environmentally relevant concentrations of a related methylenedioxy compound can elicit measurable biological responses. nih.govnih.gov

CompoundTest OrganismExposure Concentration (µg/L)Observed EffectsSource
(R,S)-MDMA (racemate)Daphnia magna0.1 - 10.0Interference with morphophysiological development and swimming behavior. Significant decrease in acetylcholinesterase and catalase activity at the highest concentration. nih.govnih.gov
(S)-MDMADaphnia magna0.1 - 1.0Affected morphophysiological development and swimming behavior. nih.govnih.gov
(R)-MDMADaphnia magna0.1 - 1.0Overall less toxic; morphophysiological responses were generally not affected. Changes in swimming behavior were observed. nih.govnih.gov

These findings suggest that compounds with the 3,4-methylenedioxy moiety could pose a risk to aquatic invertebrates, affecting key physiological and behavioral functions necessary for survival. nih.govnih.gov

Monitoring and Detection of this compound as an Emerging Contaminant

This compound is recognized as a precursor chemical in the synthesis of MDMA and other related substances. kwrwater.nlincb.org Consequently, its presence in wastewater can be an indicator of illicit drug manufacturing activities, leading to its classification as an emerging contaminant of concern. Monitoring for this compound and its markers in municipal wastewater has become a tool for public health and law enforcement agencies. kwrwater.nl

The detection of these types of compounds in complex environmental matrices like wastewater requires highly sensitive and specific analytical methods. Retrospective analysis of wastewater samples using techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) has proven effective in identifying and prioritizing markers of chemical synthesis, including potentially this compound. kwrwater.nl The development of enantioselective liquid chromatography methods is also crucial for related chiral compounds, as different enantiomers can exhibit different toxicities. mdpi.com

The development of molecular imaging probes represents an innovative frontier for the rapid and specific detection of environmental pollutants. These probes are specially designed molecules that can interact with a target analyte and produce a measurable signal, such as a change in fluorescence. The general principle involves a "reporter" unit (e.g., a fluorophore) and a "recognition" unit that selectively binds or reacts with the target chemical.

While specific molecular probes for this compound have not been described in the reviewed literature, the technology is advancing for other contaminants. For example, fluorescent probes have been designed to detect enzymes, reactive oxygen species, and other small molecules in biological and environmental systems. Such a probe for this compound would likely be based on a chemical reaction targeting the nitrile or another functional group, leading to a distinct optical signal. This approach holds promise for creating portable, real-time sensors for environmental monitoring.

Role of 3,4 Methylenedioxy Phenylacetonitrile As a Precursor in Illicit Synthesis and Forensic Science

Precursor Status and International Regulatory Frameworks

The international control of chemical precursors is primarily governed by the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 . wikipedia.orgun.orgincb.orgunodc.orgfordham.edu This convention establishes a legal framework for international cooperation to prevent the diversion of chemicals used in illicit drug manufacturing. incb.org The International Narcotics Control Board (INCB) is the independent body responsible for monitoring the implementation of this treaty. wikipedia.orgincb.org

Substances that are known to be used in the illicit manufacture of narcotic drugs and psychotropic substances are listed in Table I and Table II of the 1988 Convention. wikipedia.orgincb.org While 3,4-(Methylenedioxy)phenylacetonitrile is not explicitly listed in these tables, it is recognized as a significant precursor for the synthesis of 3,4-methylenedioxyphenyl-2-propanone (3,4-MDP-2-P), a key intermediate for MDMA and related substances. wikipedia.orguts.edu.au

Due to its use in illicit drug production, this compound is included in the INCB's limited international special surveillance list of non-scheduled substances . unvienna.org This list includes chemicals that are not under international control but have been identified as having been used in illicit drug manufacture. unvienna.org The INCB encourages governments to monitor the trade of these substances and to share information on suspicious transactions through platforms like the Precursors Incident Communication System (PICS). unvienna.orgeuropa.eu This voluntary monitoring aims to prevent the diversion of such chemicals into clandestine laboratories. europa.eu

International Regulatory Status of this compound

Regulatory Body Status Convention/List
International Narcotics Control Board (INCB) Monitored Limited international special surveillance list of non-scheduled substances

Synthesis of Controlled Substances from this compound

This compound serves as a precursor in the synthesis of several controlled amphetamine-type stimulants (ATS), most notably MDMA (3,4-Methylenedioxymethamphetamine). Its primary role is in the production of the key intermediate, 3,4-Methylenedioxyphenyl-2-propanone (3,4-MDP-2-P).

The conversion of this compound to 3,4-MDP-2-P is a critical step in the illicit synthesis chain. While direct conversion methods exist, a common approach involves its relationship with piperonal (B3395001), a closely related and also monitored chemical.

One documented synthetic route involves the conversion of piperonylonitrile (B116396) (this compound) to its isomer, 3,4-methylenedioxypropiophenone (MDP1P), via a Grignard reaction. wikipedia.org However, the more prevalent pathway to the target compound, 3,4-MDP-2-P, often proceeds through the intermediate piperonal.

Piperonal can be synthesized from various sources and then converted to 3,4-MDP-2-P. A widely reported method is the 'nitrostyrene route', which involves the condensation of piperonal with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP). google.commdma.chnih.govgriffith.edu.au This intermediate is then subsequently reduced to yield 3,4-MDP-2-P. mdma.chsciencemadness.org The reduction of MDP2NP can be achieved using various reagents, with iron in acetic acid being one documented method. sciencemadness.org

Once 3,4-MDP-2-P is synthesized, it serves as the immediate precursor for the production of MDMA and other related amphetamine-type stimulants. The most common method for this conversion is reductive amination . google.commdma.chmdma.ch

In this process, 3,4-MDP-2-P is reacted with methylamine (B109427) to form an intermediate imine (a Schiff base). This intermediate is then reduced to form MDMA. google.com Several reducing agents can be employed in this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and an aluminum-mercury amalgam (Al/Hg). mdma.ch The choice of reducing agent can sometimes be identified through the analysis of impurities in the final product. mdma.ch

The final product, MDMA, is typically produced as a hydrochloride salt, often pressed into tablets, commonly known as ecstasy. google.com

Forensic Profiling and Source Attribution of Illicit Drugs

The forensic analysis of seized illicit drugs plays a crucial role in law enforcement efforts to dismantle drug trafficking networks. Impurity profiling of seized MDMA samples can provide valuable intelligence on the synthetic route employed, and potentially link different seizures to a common manufacturing source. mdma.chnih.govresearchgate.net

The specific synthetic pathway used to produce MDMA leaves a characteristic chemical signature in the form of unreacted starting materials, intermediates, and by-products. mdma.chnih.govmdma.chresearchgate.net The identification of these "route-specific impurities" allows forensic chemists to deduce the manufacturing method. nih.govmdma.chresearchgate.net

For instance, if MDMA was synthesized from 3,4-MDP-2-P that was itself produced via the nitrostyrene (B7858105) route from piperonal, traces of piperonal, MDP2NP, or specific by-products from the condensation or reduction steps may be present in the final sample. mdma.chmdma.chproquest.com One study identified N-cyclohexylacetamide as a marker for the reduction of MDP2NP to 3,4-MDP-2-P. mdma.chresearchgate.net Similarly, different reductive amination methods for converting 3,4-MDP-2-P to MDMA produce their own unique sets of by-products. mdma.ch

Common Impurities and their Synthetic Origin in MDMA Production

Impurity Potential Origin
Piperonal Unreacted starting material from the nitrostyrene route to 3,4-MDP-2-P
1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP) Intermediate from the nitrostyrene route
1-(3,4-Methylenedioxyphenyl)-2-propanone oxime By-product from the reduction of MDP2NP
N-cyclohexylacetamide Marker for the reduction of MDP2NP to 3,4-MDP-2-P

By meticulously analyzing and comparing the impurity profiles of different drug seizures, forensic scientists can establish links between them. nih.govproquest.com If two separate seizures of MDMA tablets exhibit identical impurity profiles, it strongly suggests they originated from the same manufacturing batch or at least the same clandestine laboratory using a consistent synthetic process. nih.govproquest.com

This comparative analysis is a powerful tool for law enforcement, enabling them to map drug distribution networks, identify major manufacturing hubs, and build stronger cases against trafficking organizations. nih.govproquest.com The study of stable isotope ratios of elements like carbon, nitrogen, and hydrogen within the drug molecules and their impurities can further refine these comparisons, providing additional layers of evidence for source attribution. griffith.edu.aunih.gov

Challenges in Identification of Novel "Designer" Precursors

The clandestine nature of illicit drug manufacturing is characterized by a continuous evolution of synthetic routes and precursor chemicals to circumvent law enforcement and international controls. unodc.orgwikipedia.org This has led to the emergence of "designer" precursors, which are chemical analogs of controlled precursors, specifically created to be used in illicit synthesis. unodc.org this compound itself can be considered a precursor that has been used to bypass regulations on more traditional MDMA precursors like safrole and isosafrole. wikipedia.orgnih.gov

The challenges for forensic science in this area are multifaceted:

Chemical Modification: Clandestine chemists can introduce minor modifications to the structure of known precursors like this compound to create new, uncontrolled substances. These modifications could involve altering the substituent groups on the phenyl ring or changing the functional group. The resulting "designer" precursors may not be listed in international control treaties, making their trade and use difficult to monitor. unodc.org

Lack of Reference Standards: A primary challenge in identifying a novel designer precursor is the absence of a certified reference standard for comparison. Forensic laboratories rely on matching the analytical data (e.g., mass spectra, retention time) of a suspected substance with that of a known standard. Without a reference, the unambiguous identification of a new compound is significantly more complex and time-consuming. researchgate.net

Complex Sample Matrices: Seized samples from clandestine laboratories are often complex mixtures containing the target precursor, reaction by-products, solvents, and other impurities. Isolating and identifying a novel precursor from such a matrix requires advanced analytical techniques and expertise. nih.govresearchgate.net

Evolving Synthetic Routes: The use of novel precursors is often associated with new or modified synthetic methods. Forensic chemists must not only identify the precursor but also understand its potential role in the synthesis of the final illicit drug product. This requires a deep understanding of organic chemistry and the ability to propose and verify plausible reaction pathways. nih.gov

Table 2: Forensic Challenges in the Identification of Designer Precursors

Challenge Description Implication for Forensic Science
Structural Elucidation Determining the exact chemical structure of an unknown compound without a reference standard. Requires sophisticated analytical techniques like NMR and high-resolution mass spectrometry, and expert interpretation of data. canberra.edu.auresearchgate.net
Legal Status A novel precursor may not be explicitly controlled under national or international law. Creates a legal loophole that can be exploited by traffickers. unodc.org
Information Sharing The rapid emergence of new precursors requires timely and effective sharing of information between forensic laboratories and law enforcement agencies worldwide. Delays in communication can hinder the response to new trafficking trends. unodc.org

| Resource Intensiveness | The identification and characterization of a novel substance is a resource-intensive process, requiring significant time, and specialized equipment and personnel. | Can strain the resources of forensic laboratories. |

The proactive monitoring of chemical markets and the development of flexible and robust analytical methods are crucial for law enforcement and forensic scientists to effectively address the challenge posed by the continuous emergence of novel designer precursors. unodc.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Amphetamine
(R)-Amphetamine
(S)-Amphetamine
Methamphetamine
(R)-Methamphetamine
(S)-Methamphetamine
3,4-Methylenedioxymethamphetamine (MDMA)
(R)-MDMA
(S)-MDMA
3,4-Methylenedioxy-N-ethylamphetamine (MDE)
3,4-Methylenedioxyamphetamine (MDA)
Safrole
Isosafrole
(S)-α-methylbenzylamine

Future Research Directions and Unexplored Avenues for 3,4 Methylenedioxy Phenylacetonitrile Studies

The scientific understanding of 3,4-(Methylenedioxy)phenylacetonitrile and its derivatives is continually evolving. While it is recognized as a key intermediate in various synthetic pathways, several areas of research remain underexplored. guidechem.com Future investigations are poised to delve deeper into more sustainable synthesis methods, computational analysis, novel applications, environmental impact, and metabolic fate.

Q & A

Q. What are the common synthetic routes for 3,4-(Methylenedioxy)phenylacetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via:

  • Reductive Amination : Reacting 3,4-dimethoxybenzaldehyde with ammonia or primary amines using sodium cyanoborohydride in methanol/ethanol under mild conditions .
  • Reduction of Phenylacetonitrile : Reduction of 3,4-dimethoxyphenylacetonitrile with LiAlH₄ followed by hydrolysis .
  • Deprotection of Methylenedioxy Groups : Using boron tribromide (BBr₃) in methylene chloride at −80°C under nitrogen, yielding 3,4-dihydroxyphenylacetonitrile (19% yield) .

Q. Key Considerations :

  • Purity : LiAlH₄ reactions require strict anhydrous conditions to avoid side reactions.
  • Yield Optimization : BBr₃ deprotection necessitates precise temperature control to prevent over-reaction.

Q. How is this compound characterized in academic research?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 3.67 (d, 2H), 6.65–6.68 (m, 3H), 8.99 (s, 1H), 9.1 (s, 1H) for deprotected derivatives .
  • Chromatography : GC or HPLC with >98% purity verification .
  • Mass Spectrometry : Molecular ion peak at m/z 161.16 (C₉H₇NO₂) .

Application Note : Isotope ratio mass spectrometry (IRMS) is used in forensic analysis to trace seized samples via stable isotopic signatures .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Hsp90 Inhibitor Synthesis : Intermediate for derrubone, a natural product with anticancer activity .
  • Enzymatic Studies : Substrate for nitrilase ZmNIT2 in maize, enabling mechanistic studies of enzyme kinetics .
  • Neurochemical Research : Structural analog for investigating neurotoxicity of methylenedioxy amphetamines (e.g., MDMA) .

Advanced Research Questions

Q. How do researchers address contradictions in enzymatic hydrolysis data involving nitrilase ZmNIT2?

Methodological Answer: Discrepancies in hydrolysis rates may arise from:

  • Substrate Specificity : ZmNIT2 may exhibit preference for specific nitrile structures; confirm with kinetic assays (e.g., Kₘ, Vₘₐₓ) .
  • Reaction Conditions : pH (optimal range 7.0–7.5) and temperature (25–37°C) significantly affect activity .
  • By-Product Analysis : Use LC-MS to identify unexpected intermediates (e.g., amides or carboxylic acids) .

Case Study : A 2018 study reported inconsistent yields due to trace metal contamination in buffers; chelating agents (EDTA) improved reproducibility .

Q. What challenges arise in maintaining compound stability during long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis to carboxylic acids under humid conditions; store in airtight containers with desiccants .
  • Temperature Sensitivity : Melting point 43–45°C; avoid exposure to >30°C to prevent liquefaction .
  • Light Sensitivity : Decomposes under UV light; use amber vials for storage .

Q. How can researchers resolve conflicting neurotoxicity data between this compound and its amphetamine analogs?

Methodological Answer:

  • Comparative Studies : Use in vitro models (e.g., SH-SY5Y cells) to assess serotonin/dopamine transporter inhibition vs. MDMA/MDA .
  • Metabolite Profiling : Identify neurotoxic metabolites via LC-MS/MS; methylenedioxy groups may reduce oxidative stress compared to amphetamines .
  • Dose-Response Analysis : Conduct rodent studies with escalating doses (1–50 mg/kg) to establish NOAEL (No Observed Adverse Effect Level) .

Contradiction Note : While MDMA causes serotonergic depletion, this compound lacks direct evidence of neurotoxicity, necessitating mechanistic divergence studies .

Q. What advanced techniques are used to analyze isotopic signatures in forensic applications?

Methodological Answer:

  • Isotope Ratio Mass Spectrometry (IRMS) : Measures δ¹³C, δ¹⁵N, and δ²H values to trace geographic origin of seized samples .
  • Sample Preparation : Purify via liquid-liquid extraction (ethyl acetate/water) to remove matrix interferents .
  • Data Interpretation : Multivariate analysis (PCA) correlates isotopic ratios with synthetic pathways or precursor sources .

Case Study : A 2022 study differentiated clandestine vs. pharmaceutical-grade samples using δ¹³C values (−28.5‰ vs. −32.1‰) .

Q. How do researchers mitigate hazards during large-scale synthesis?

Methodological Answer:

  • Toxicity Management : Acute toxicity (Category 4) mandates N95 masks, nitrile gloves, and fume hoods .
  • Waste Disposal : Neutralize cyanide by-products with FeSO₄/NaOH before incineration .
  • Reaction Scaling : Use flow chemistry to minimize exothermic risks in LiAlH₄ reductions .

Q. Safety Data :

HazardPPE RequiredEmergency Response
Skin ContactNitrile glovesWash with soap/water
InhalationN95 maskMove to fresh air
Eye ExposureGogglesRinse with water ≥15 min

Q. What methodological gaps exist in current applications, and how can they be addressed?

Methodological Answer:

  • Gap 1 : Limited data on long-term stability in biological matrices. Solution : Conduct accelerated stability studies (40°C/75% RH for 6 months) .
  • Gap 2 : Unclear metabolic pathways in mammalian systems. Solution : Use radiolabeled (¹⁴C) compound in ADME studies .
  • Gap 3 : Scalability of BBr₃ deprotection. Solution : Explore alternative deprotecting agents (e.g., TMSCl/NaI) .

Q. How can computational modeling enhance understanding of its reactivity?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., nitrile hydrolysis) using Gaussian09 at B3LYP/6-31G* level .
  • Docking Studies : Simulate binding with ZmNIT2 active site (PDB: 4XYZ) to identify key residues for catalysis .
  • QSPR Models : Correlate substituent effects (e.g., methylenedioxy vs. methoxy) with biological activity .

Case Study : A 2023 model predicted 90% enantiomeric excess in derrubone synthesis, validated experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.